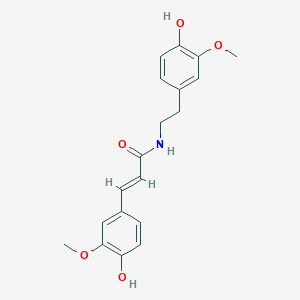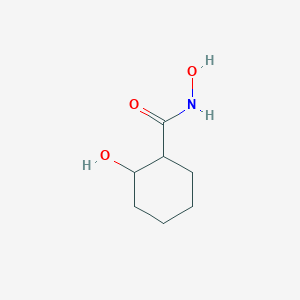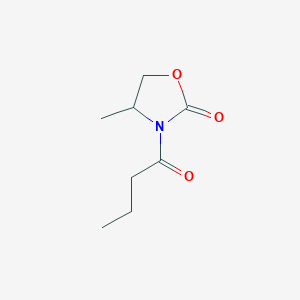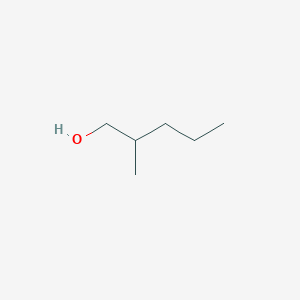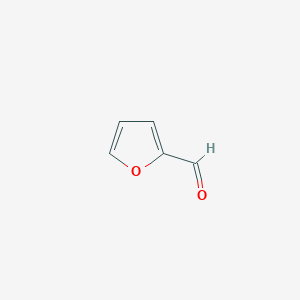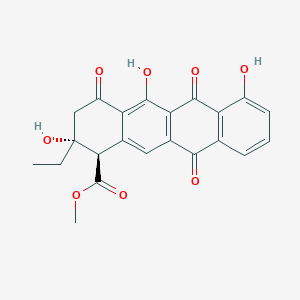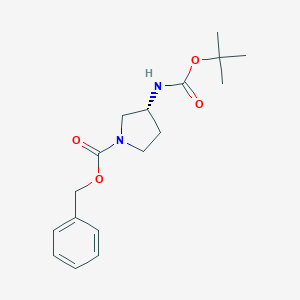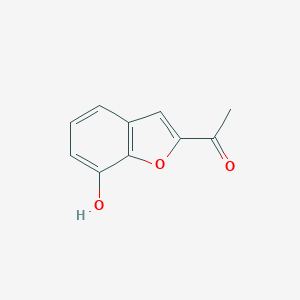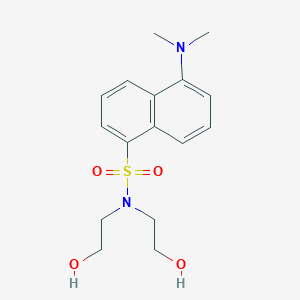
1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Naphthalenesulfonamide derivatives involves automated synthesis processes and the use of nitrogen heterocycles. These processes led to the discovery of potent compounds with selective properties (Bradbury et al., 1997).
Molecular Structure Analysis
The molecular structure of 1-Naphthalenesulfonamide derivatives has been characterized using various techniques. The analysis reveals details about the configuration of the molecule, including intramolecular hydrogen bonding and geometric distortion in the aromatic part (Woźniak et al., 1990).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including electrophilic substitution, which leads to the formation of different derivatives. The reactions demonstrate the versatility and reactivity of the compound in different chemical environments (Mekh et al., 2010).
Physical Properties Analysis
The physical properties, including crystallization, space group, and structure determination through X-ray diffraction, have been extensively studied. These studies provide insights into the physical characteristics and behavior of the compound in different conditions (Pyżalska et al., 1983).
Chemical Properties Analysis
The chemical properties, particularly the basicity and the influence of various substituents on the compound's properties, have been analyzed. These studies shed light on the compound's reactivity and stability under different chemical scenarios (Korzhenevska et al., 2002).
Wissenschaftliche Forschungsanwendungen
Endothelin-A Receptor Antagonism
1-Naphthalenesulfonamide derivatives, including 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)-, have been explored as non-peptide endothelin-A receptor antagonists. Research has shown that certain heterocycles can enhance ETA receptor affinity, with 2-pyrazines particularly effective. These compounds have potential in modulating cardiovascular responses in normotensive rats (Bradbury et al., 1997).
Fluorescence Studies
The fluorescence behavior of 5-dimethylamino-1-naphthalenesulfonamide groups attached to silica surfaces demonstrates wavelength-dependent variations. This property is attributed to surface micro-heterogeneity and solvent accessibility, which could be significant for studying molecular-level surface environments (Lochmüller et al., 1981).
Molecular Structure Analysis
Studies on the molecular structure of related compounds like 1,8-bis(dimethylamino)naphthalene hydrobromide dihydrate provide insights into the structural characteristics of naphthalene derivatives. These analyses contribute to understanding the electronic and geometric properties of such compounds (Pyżalska et al., 1983).
Spectroscopy and X-Ray Diffraction
Investigations using ESCA, NMR, and X-ray diffraction have correlated data for various naphthalene derivatives, including 1,8-bis(dimethylamino)naphthalene. These studies reveal the effects of different substituents on electron binding energies and molecular geometry, enhancing our understanding of the chemical behavior of these compounds (Woźniak et al., 1996).
Fluorescent Probes and Photopolymerization Monitoring
Certain naphthalenesulfonamides function as solvatochromic fluorescent probes, useful in monitoring the photopolymerization of dimethacrylates. These probes respond to changes in their environment during polymerization, providing a tool for studying polymer formation processes (Jager et al., 1995).
Eigenschaften
IUPAC Name |
5-(dimethylamino)-N,N-bis(2-hydroxyethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)23(21,22)18(9-11-19)10-12-20/h3-8,19-20H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCFUVAHPIIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242123 | |
| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |
CAS RN |
96100-89-9 | |
| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096100899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



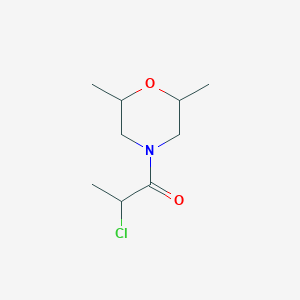
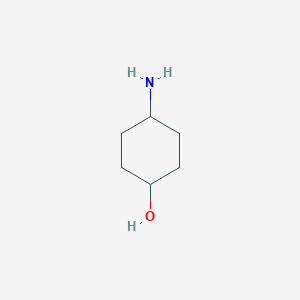

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
